GSK2606414 - 1337531-36-8

GSK2606414

Catalog Number: EVT-287683
CAS Number: 1337531-36-8
Molecular Formula: C24H20F3N5O
Molecular Weight: 451.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2606414 is a small molecule inhibitor developed by GlaxoSmithKline (GSK) []. It acts as a potent and selective inhibitor of PERK, a key protein involved in the unfolded protein response (UPR) []. GSK2606414 is primarily used in scientific research to investigate the role of PERK in various cellular processes and disease models, particularly those involving endoplasmic reticulum stress [].

Thapsigargin (TG)

Relevance: Thapsigargin is frequently used in conjunction with GSK2606414 in research to induce ER stress and study the effects of PERK inhibition in various cellular contexts. For example, one study investigated the effects of GSK2606414 on retinal pigment epithelial cells under ER stress induced by thapsigargin treatment. []

Tunicamycin

Relevance: Similar to thapsigargin, tunicamycin is used alongside GSK2606414 in research to induce ER stress and evaluate the impact of PERK inhibition. For instance, researchers used tunicamycin to induce ER stress in human trabecular meshwork stem cells and trabecular meshwork cells, then examined the protective effects of PERK activation. []

4-Phenylbutyric Acid (4-PBA)

Relevance: 4-PBA is often used as a comparator compound to GSK2606414 in studies exploring the effects of alleviating ER stress on various cellular processes. For example, both 4-PBA and GSK2606414 were used to inhibit ER stress and assess their impact on nociception in a murine bone cancer pain model. []

Relevance: TUDCA is often employed in parallel with GSK2606414 to investigate the impact of ER stress modulation on cellular function and survival in various disease models. A study on Marinesco-Sjögren syndrome mice used TUDCA to protect cells from stress-induced apoptosis, comparing its effects to those of GSK2606414. []

Salubrinal

Relevance: Salubrinal is used in contrast to GSK2606414 to investigate the downstream effects of PERK signaling. While GSK2606414 inhibits PERK activity, salubrinal enhances it by preventing eIF2α dephosphorylation. This contrasting approach allows researchers to dissect the complex roles of PERK signaling in various cellular processes. For example, one study examined the effect of salubrinal on neuronal apoptosis and cognitive impairment induced by intermittent hypoxia. []

GSK2656157

Relevance: This compound shares a similar mechanism of action with GSK2606414 and is often investigated for its therapeutic potential in diseases involving ER stress. A study demonstrated that 8 weeks of GSK2656157 treatment enhanced glucose-stimulated insulin secretion and improved hyperglycemia in mice. [, ]

AMG44

Relevance: The distinct selectivity profile of AMG44 makes it a valuable tool for dissecting the specific contributions of PERK and RIPK1 in various biological processes, compared to GSK2606414 which inhibits both. []

Overview

GSK2606414 is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase, commonly referred to as PERK. This compound has garnered attention due to its potent inhibitory effects on PERK, with an IC50 value of 0.4 nM, indicating its high efficacy in blocking PERK activity. The inhibition of PERK is significant as it plays a crucial role in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum's function. GSK2606414 has been shown to inhibit tumor growth in various cancer models and has potential applications in treating diseases associated with endoplasmic reticulum stress and dysregulation of protein synthesis .

Source and Classification

GSK2606414 was developed by GlaxoSmithKline as part of their research into compounds that modulate the unfolded protein response. It is classified as a small molecule inhibitor targeting specific kinases involved in cellular stress responses, particularly those linked to cancer and neurodegenerative diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2606414 involves several chemical reactions that typically include the formation of key structural components through methods such as coupling reactions and cyclization processes. The detailed synthetic pathway includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reagents: Common reagents may include coupling agents and solvents suitable for organic synthesis.
  3. Reaction Conditions: Reactions are carried out under controlled temperatures and pH levels to optimize yield and purity.
  4. Purification: Post-synthesis, GSK2606414 is purified using techniques like chromatography to isolate the final product from by-products and unreacted materials.

The exact synthetic route may vary based on the desired scale of production and specific laboratory protocols employed .

Molecular Structure Analysis

Structure and Data

GSK2606414 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with PERK. The molecular formula is typically represented as C19H18F3N5O, indicating a composition that includes carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 393.37 g/mol.
  • Structural Features: The compound features a pyrrolo[2,3-d]pyrimidine core which is critical for its binding affinity to the target kinase.

X-ray crystallography studies have confirmed the binding conformation of GSK2606414 within the active site of PERK, demonstrating its mechanism of action at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

GSK2606414 primarily undergoes interactions with PERK, leading to the inhibition of its phosphorylation activity. Key reactions include:

  1. Binding Reaction: GSK2606414 binds to the ATP-binding site of PERK, preventing ATP from engaging with the kinase.
  2. Phosphorylation Inhibition: This binding results in reduced phosphorylation of downstream targets such as eIF2α (eukaryotic translation initiation factor 2 alpha), thereby affecting protein synthesis pathways.

The effectiveness of GSK2606414 in inhibiting these reactions has been validated through various biochemical assays that measure phosphorylation levels in cell lines treated with the compound .

Mechanism of Action

Process and Data

GSK2606414 exerts its effects primarily through the inhibition of PERK-mediated signaling pathways involved in the unfolded protein response. The mechanism can be summarized as follows:

  1. Inhibition of PERK Activation: By binding to PERK, GSK2606414 prevents its activation by stress signals.
  2. Reduction in eIF2α Phosphorylation: This leads to decreased phosphorylation of eIF2α, which is essential for initiating translation during stress conditions.
  3. Downstream Effects: The inhibition cascades down to affect various transcription factors such as ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein), which are involved in apoptosis and cell survival pathways.

Research indicates that GSK2606414 can mitigate cellular stress responses and promote cell survival under conditions that would typically lead to apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • Reactivity: Exhibits high specificity towards PERK with minimal off-target effects observed against other kinases at similar concentrations .
Applications

GSK2606414 has several scientific applications due to its unique properties:

  1. Cancer Research: It is being investigated for its potential to inhibit tumor growth, particularly in pancreatic cancer models where PERK signaling is upregulated.
  2. Neuroprotection Studies: Research indicates that GSK2606414 may protect neuronal cells from high glucose-induced toxicity by modulating ER stress responses .
  3. Drug Sensitization: It has shown promise in sensitizing multidrug-resistant cancer cells to chemotherapeutic agents by enhancing drug accumulation within cells .
Molecular Mechanisms of GSK2606414 Action

PERK Inhibition Dynamics

Structural Interaction with PERK Kinase Domain

GSK2606414 (1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydro-1H-indol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone) achieves high-affinity inhibition through precise complementarity with PERK's ATP-binding site. The compound's pyrrolopyrimidine core occupies the adenine pocket, forming critical hydrogen bonds with the kinase hinge region residue Cys988 [8]. The 3-(trifluoromethyl)phenyl group projects into a hydrophobic pocket lined by Leu983 and Val991, enhancing binding stability through van der Waals interactions. Specificity is conferred by displacement of water molecules typically coordinating Mg²⁺ ions near the catalytic loop and interaction with gatekeeper residue Gly994 [3] [8]. This extensive network explains the compound's remarkable IC₅₀ of 0.4 nM against recombinant PERK kinase domains in HTRF (Homogeneous Time-Resolved Fluorescence) assays [3] [5].

Table 1: Key Binding Interactions of GSK2606414 with PERK

PERK ResidueInteraction TypeFunctional Significance
Cys988Hydrogen bondingBinds pyrrolopyrimidine core, anchors compound to hinge region
Leu983HydrophobicStabilizes trifluoromethyl-phenyl group
Val991HydrophobicContributes to binding affinity
Gly994Steric accommodationGatekeeper residue permitting access to hydrophobic back pocket

Suppression of PERK Autophosphorylation

GSK2606414 effectively blocks PERK trans-autophosphorylation, a prerequisite for kinase activation. In lung carcinoma A549 cells subjected to thapsigargin-induced ER stress, pretreatment with 0.3 μM GSK2606414 for 2 hours reduced PERK phosphorylation (p-PERK) to near-baseline levels [3] [5]. This inhibition occurs rapidly, with significant suppression observed within 30 minutes of compound exposure. Concentration-response studies demonstrate an IC₅₀ < 0.03 μM for blocking thapsigargin-induced PERK autophosphorylation, aligning with biochemical kinase assays [5] [8]. The compound's cell permeability allows it to access PERK dimers on the endoplasmic reticulum membrane, preventing phosphorylation at the activation loop (Thr980) necessary for downstream signaling [1] [3].

Table 2: GSK2606414 Inhibition of PERK Autophosphorylation in Cellular Models

Cell LineStressorGSK2606414 ConcentrationIncubation Timep-PERK ReductionSource
A549Thapsigargin0.3 μM2 hours>90% [3] [5]
HeLaTunicamycin1 μM6 hours~85% [3]
DRG neuronsAxotomy10 μM1 hourSignificant reduction [2]

Downstream Signaling Modulation

Attenuation of eIF2α Phosphorylation

By inhibiting PERK kinase activity, GSK2606414 potently suppresses phosphorylation of eukaryotic Initiation Factor 2 alpha (eIF2α) at Ser51. This blockade occurs stoichiometrically, as demonstrated by dose-dependent reductions in phospho-eIF2α (p-eIF2α) levels across multiple ER stress models. At its IC₅₀ of 0.4 nM against PERK, GSK2606414 achieves >80% inhibition of eIF2α phosphorylation within 1-2 hours in stressed cells [2] [8]. Crucially, this effect is selective for the PERK-eIF2α axis over other eIF2α kinases; GSK2606414 exhibits 1,050-fold lower potency against HRI (IC₅₀=420 nM) and 1,740-fold lower potency against PKR (IC₅₀=696 nM) [2] [5]. This specificity prevents the global shutdown of protein synthesis typically mediated by PERK activation, instead permitting selective translation of transcripts involved in adaptive responses [1] [3].

Regulation of ATF4/CHOP Transcriptional Axis

GSK2606414-mediated eIF2α dephosphorylation disrupts the PERK-dependent translational control of Activating Transcription Factor 4 (ATF4). Reduction of p-eIF2α decreases ATF4 protein synthesis, subsequently diminishing transcriptional activation of its pro-apoptotic target C/EBP Homologous Protein (CHOP) [1] [6]. In retinal pigment epithelial cells under thapsigargin stress, 10μM GSK2606414 reduced CHOP mRNA expression by >60% and VEGF (a CHOP-regulated factor) by ~45% [4]. Similarly, in neuronal models, the compound significantly decreased ATF4 nuclear translocation and CHOP induction. This dual modulation is functionally significant because: 1) ATF4 coordinates adaptive gene networks for antioxidant responses and amino acid metabolism, and 2) CHOP promotes ER stress-induced apoptosis through Bcl-2 downregulation and reactive oxygen species generation. GSK2606414 thus shifts the UPR balance away from apoptosis under severe ER stress [1] [6].

Table 3: Downstream Effects of PERK Inhibition on Transcriptional Regulators

Downstream TargetFunctionEffect of GSK2606414Experimental Evidence
ATF4Master regulator of integrated stress responseReduced protein synthesis & nuclear translocation>50% reduction in nuclear ATF4 in stressed neurons [1]
CHOP (DDIT3)Pro-apoptotic transcription factorDownregulation of mRNA and protein~60-80% reduction in CHOP mRNA in RPE and neuronal cells [4] [6]
GADD34eIF2α phosphatase regulatory subunitIndirect reduction via ATF4/CHOP axisDecreased recruitment to eIF2α complex [1]

Off-Target Kinase Interactions

KIT Tyrosine Kinase Inhibition

Despite its high PERK selectivity, GSK2606414 exhibits significant off-target activity against the receptor tyrosine kinase KIT (CD117), with biochemical IC₅₀ values ranging from 150-420 nM [7] [8]. This inhibition occurs through competitive binding at KIT's ATP pocket, where GSK2606414's planar heterocyclic system mimics the adenine ring orientation. Functional assays demonstrate that 1μM GSK2606414 suppresses KIT autophosphorylation in mast cell leukemia lines and attenuates KIT-dependent proliferation [7]. This off-target interaction is pharmacologically relevant because: 1) KIT regulates cell survival, differentiation, and hematopoiesis, and 2) Constitutive KIT signaling drives oncogenesis in gastrointestinal stromal tumors (GIST) and leukemias. Consequently, observed anti-tumor effects of GSK2606414 in xenograft models may partially reflect KIT inhibition rather than solely PERK blockade [7] [8].

RIPK1 Cross-Reactivity

GSK2606414 demonstrates unexpected potency against Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. In mouse L929 fibroblasts, GSK2606414 inhibited TNF-α-induced necroptosis with an IC₅₀ of 0.4 nM – identical to its potency against PERK [5] [7]. Similarly, in mouse embryonic fibroblasts (MEFs), it blocked necroptosis with IC₅₀=7.3 nM. This cross-reactivity stems from structural similarities between PERK's and RIPK1's kinase domains, particularly in the hydrophobic back pocket accommodating the compound's indole-ethanone moiety [7]. Functionally, RIPK1 inhibition: 1) Confounds interpretation of cell death studies in ER stress models, and 2) May contribute to neuroprotection independently of PERK in neurodegenerative models. Studies using GSK2606414 in SOD1ᴳ⁹³ᴬ ALS mice showed no survival benefit despite PERK inhibition, suggesting its RIPK1 blockade might not overcome PERK-independent pathology [7].

Table 4: Off-Target Kinase Interactions of GSK2606414

KinaseIC₅₀ (nM)Selectivity Ratio (vs. PERK)Functional Consequences
PERK0.41 (Reference)Blocks UPR pro-apoptotic signaling
KIT420~1,000-fold less selectiveMay contribute to anti-proliferative effects in cancers
RIPK10.4-7.31-18 fold less selectiveConfounds interpretation of cell death assays; potential anti-necroptotic effect
HRI420~1,050-fold less selectiveMinimal impact at therapeutic concentrations
PKR696~1,740-fold less selectiveMinimal impact at therapeutic concentrations

Properties

CAS Number

1337531-36-8

Product Name

GSK2606414

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C24H20F3N5O

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30)

InChI Key

SIXVRXARNAVBTC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2606414; GSK-2606414; GSK 2606414; GSK PERK Inhibitor.

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.